molecular formula C23H22N2 B12623999 2,2'-Methylenebis(1-benzyl-1H-pyrrole) CAS No. 921624-95-5

2,2'-Methylenebis(1-benzyl-1H-pyrrole)

Cat. No.: B12623999
CAS No.: 921624-95-5
M. Wt: 326.4 g/mol
InChI Key: XUFVXMQYMQNVKU-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(1-benzyl-1H-pyrrole) is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes two benzyl groups attached to the nitrogen atoms of the pyrrole rings, connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(1-benzyl-1H-pyrrole) typically involves the reaction of benzylamine with formaldehyde and pyrrole under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(1-benzyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl groups or the pyrrole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2,2’-Methylenebis(1-benzyl-1H-pyrrole) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(1-benzyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
  • 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
  • N-Benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines

Uniqueness

2,2’-Methylenebis(1-benzyl-1H-pyrrole) is unique due to its specific structural features, including the methylene bridge connecting two benzyl-substituted pyrrole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

921624-95-5

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

1-benzyl-2-[(1-benzylpyrrol-2-yl)methyl]pyrrole

InChI

InChI=1S/C23H22N2/c1-3-9-20(10-4-1)18-24-15-7-13-22(24)17-23-14-8-16-25(23)19-21-11-5-2-6-12-21/h1-16H,17-19H2

InChI Key

XUFVXMQYMQNVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2CC3=CC=CN3CC4=CC=CC=C4

Origin of Product

United States

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